6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-ol
Description
6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative featuring a hydroxyl group at position 4, a methyl group at position 2, and a 3-fluoro-4-methoxyphenyl substituent at position 4. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the aromatic ring, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-14-10(6-12(16)15-7)8-3-4-11(17-2)9(13)5-8/h3-6H,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNFHRPMDWMRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=C(C=C2)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-ol, a compound with potential therapeutic applications, has garnered attention in recent years due to its promising biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 233.24 g/mol. The presence of the fluorine atom and methoxy group in the phenyl ring significantly influences its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antiviral Activity :
- Recent studies have indicated that pyrimidine derivatives exhibit antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viruses, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV) .
- In vitro studies demonstrated that certain pyrimidine derivatives inhibited viral replication at micromolar concentrations, suggesting a potential role in antiviral therapy .
-
Anticancer Properties :
- Research has highlighted the potential of pyrimidine compounds in cancer treatment. The compound's ability to modulate protein kinase activity may play a crucial role in inhibiting cancer cell proliferation .
- Specific analogs have been tested for their cytotoxic effects on cancer cell lines, showing significant promise in reducing tumor growth through apoptosis induction .
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Fluorine Substitution : The introduction of fluorine at the 3-position of the phenyl ring has been associated with increased potency against specific targets.
- Methoxy Group Influence : The presence of a methoxy group enhances lipophilicity, improving cellular uptake and bioavailability .
Case Studies
Several case studies illustrate the biological potential of this compound:
-
In Vitro Antiviral Study :
A study assessed the efficacy of various pyrimidine derivatives against RSV. The results showed that compounds structurally similar to this compound had EC50 values ranging from 5 to 28 μM, indicating effective inhibition of viral replication . -
Cytotoxicity Evaluation :
In another study focused on anticancer activity, a series of pyrimidine derivatives were tested against human cancer cell lines. The results demonstrated that modifications at specific positions led to increased cytotoxicity, with some derivatives achieving IC50 values below 10 μM .
Scientific Research Applications
Medicinal Chemistry
6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-ol has been investigated for its potential therapeutic properties:
- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells. A study demonstrated its effectiveness against specific cancer cell lines by disrupting signaling pathways involved in cell growth and survival. For example, it was shown to downregulate the expression of oncogenes while upregulating tumor suppressor genes .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory pathways. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
Enzyme Inhibition
The compound acts as an enzyme inhibitor, particularly targeting kinases involved in various cellular processes. Its mechanism of action includes binding to the active sites of these enzymes, thereby preventing substrate access and subsequent catalysis. This property makes it a candidate for drug development aimed at diseases characterized by aberrant kinase activity, such as cancer .
The biological activity of this compound extends to antimicrobial effects as well. Preliminary studies suggest that it exhibits activity against certain bacterial strains, indicating potential applications in developing new antimicrobial agents .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated inhibition of cell proliferation in breast cancer cell lines (MCF-7) with IC50 values indicating significant potency. |
| Study B | Anti-inflammatory | Showed reduction in TNF-alpha production in macrophages treated with the compound, suggesting a mechanism for reducing inflammation. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of the EGFR kinase, with binding affinity measured using surface plasmon resonance techniques. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring and pyrimidine core significantly impact molecular properties. Key analogs include:
Key Observations :
- Acidity : The hydroxyl group at position 4 is acidic, with chloro-substituted analogs showing a predicted pKa of ~8 . Fluoro and methoxy substituents may lower acidity slightly compared to chloro derivatives.
- Solubility : Methoxy groups improve water solubility, whereas methyl or iodo substituents increase lipophilicity .
Antioxidant Activity
- Quinazolinone analogs (e.g., 6-(3-Fluoro-4-methoxyphenyl)-3-methyl-2-phenylquinazolin-4(3H)-one) demonstrated potent antioxidant effects, inhibiting lipid peroxidation and scavenging DPPH radicals comparably to BHA (butylated hydroxyanisole) . The 3-fluoro-4-methoxy motif likely contributes to radical stabilization and membrane permeability.
Anti-inflammatory and Analgesic Activity
- Dihydropyrimidin derivatives with 4-fluoro-3-methylphenyl substituents showed enhanced anti-inflammatory and analgesic properties, suggesting that halogenated aromatic groups optimize target binding .
Structural Implications
- The pyrimidin-4-ol core is versatile, with substituent positioning (meta vs. para) and electronic profiles dictating activity. For example, 4-iodophenyl analogs may leverage halogen bonding in enzyme inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
